molecular formula C8H11NOS B6279328 (4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol CAS No. 77528-47-3

(4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol

Cat. No.: B6279328
CAS No.: 77528-47-3
M. Wt: 169.2
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Description

(4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol is a chemical compound with the molecular formula C8H11NOS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol typically involves the reaction of 2-aminothiophenol with formaldehyde under acidic conditions to form the benzothiazole ring. The subsequent reduction of the resulting intermediate yields the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)aldehyde or (4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)carboxylic acid, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: This compound has a similar benzothiazole core but differs in its functional groups, leading to different chemical and biological properties.

    4,5,6,7-Tetrahydro-1H-benzotriazole: Another related compound with a similar ring structure but containing nitrogen instead of sulfur.

Uniqueness

(4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

77528-47-3

Molecular Formula

C8H11NOS

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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